molecular formula C13H15N3O3 B7589144 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine

Cat. No. B7589144
M. Wt: 261.28 g/mol
InChI Key: KYCCJLFQCNANLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine, also known as MorOx, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MorOx is a heterocyclic compound that contains a morpholine ring and an oxadiazole ring, making it a unique structure with diverse properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various signaling pathways.
Biochemical and Physiological Effects:
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in various solvents, making it easy to work with. However, 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has some limitations. It is a relatively new compound, and its properties and effects are not fully understood. In addition, 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has not been extensively studied in vivo, and its safety profile is not known.

Future Directions

There are several future directions for the study of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential as a photosensitizer for photodynamic therapy. In addition, further studies are needed to understand the mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine and its effects on various signaling pathways. Finally, more studies are needed to determine the safety profile of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine and its potential for use in clinical settings.

Synthesis Methods

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine can be synthesized using various methods. One of the most common methods is the reaction of morpholine with 4-methoxyphenylhydrazine in the presence of phosphorous oxychloride and triethylamine. The resulting product is then reacted with cyanogen bromide and sodium azide to yield 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine. Other methods include the reaction of morpholine with 4-methoxyphenyl isothiocyanate or 4-methoxyphenyl isocyanate in the presence of a base.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-17-10-4-2-9(3-5-10)12-15-13(19-16-12)11-8-14-6-7-18-11/h2-5,11,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCCJLFQCNANLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CNCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine

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